

Application Notes and Protocols for the Extraction and Quantification of Endogenous Systemin

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Compound of Interest

Compound Name: Systemin

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Introduction

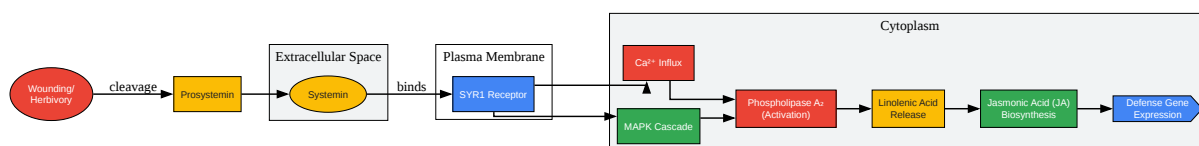
Systemin is an 18-amino acid polypeptide hormone that plays a crucial role in the systemic defense response of plants in the Solanaceae family, most notably in tomato (*Solanum lycopersicum*).^[1] Upon wounding, such as from herbivory, **systemin** is processed from its 200-amino acid precursor, pro**systemin**, and is transported throughout the plant, triggering a signaling cascade that leads to the production of various defense compounds, including proteinase inhibitors.^{[1][2][3]} The accurate extraction and quantification of endogenous **systemin** are critical for studying plant defense mechanisms, screening for compounds that modulate this pathway, and developing novel strategies for crop protection.

These application notes provide detailed protocols for the extraction, purification, and quantification of endogenous **systemin** from plant tissues using two primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Systemin Signaling Pathway

Wounding of a plant leaf initiates the release of **systemin** into the apoplast, where it binds to the **systemin** receptor (SYR1), a leucine-rich repeat receptor-like kinase on the plasma

membrane.[2][4] This binding event triggers a rapid intracellular signaling cascade, including ion channel activation, an influx of Ca^{2+} , and the activation of a MAP kinase (MAPK) cascade. [4][5] These events lead to the activation of phospholipase A2, which releases linolenic acid from the membrane.[4][5] Linolenic acid is then converted to jasmonic acid (JA), a key signaling molecule in plant defense, through the octadecanoid pathway.[3][4] Jasmonic acid subsequently activates the expression of a wide range of defense-related genes, leading to the synthesis of proteinase inhibitors and other anti-herbivory compounds.[1]



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Caption: Simplified diagram of the **systemin** signaling pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for endogenous **systemin** levels in tomato leaves, demonstrating the impact of wounding and the typical recovery and detection limits of the described methods.

Table 1: Endogenous **Systemin** Levels in *Solanum lycopersicum* Leaves Measured by LC-MS/MS

Plant Line	Treatment	Tissue	Systemin Concentration (pg/g FW)	Reference
Wild-Type	Unwounded (Control)	Lower Leaves	25.3 ± 4.1	[6]
Wild-Type	Wounded	Wounded Lower Leaves	158.6 ± 18.2	[6]
Wild-Type	Wounded	Upper (Systemic) Leaves	45.7 ± 6.3	[6]
Prosystemin Overexpressing (PS+)	Unwounded	Leaves	40.1 ± 5.5	[7]
Prosystemin Antisense (PS-)	Unwounded	Leaves	Not Detected	[7]

Data are presented as mean ± standard deviation. FW = Fresh Weight.

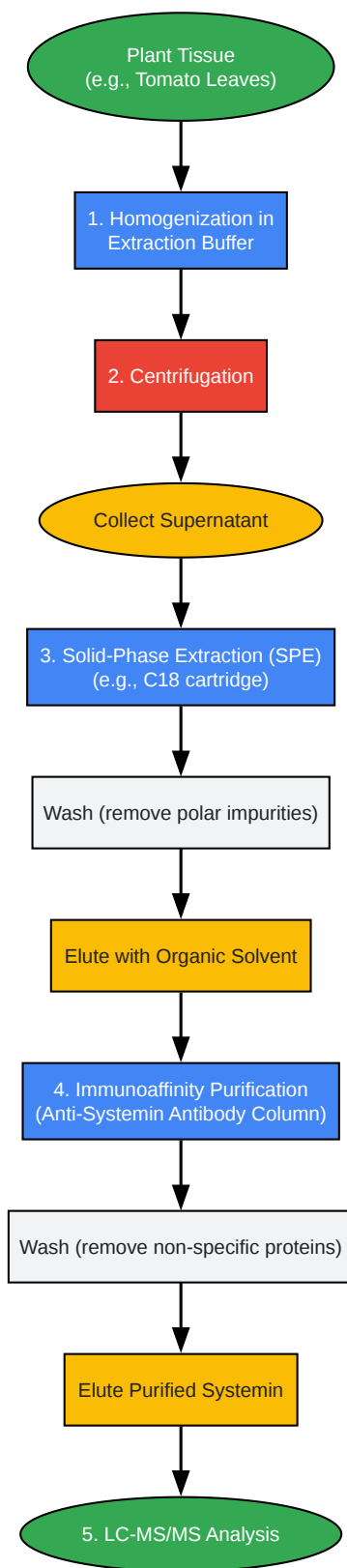
Table 2: Performance of **Systemin** Quantification Methods

Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery Rate (%)
Immunoaffinity-LC-MS/MS	12.5 pg	41.7 pg	99.3 ± 5.2
ELISA	~5 ng/mL	~15 ng/mL	Not Reported

Experimental Protocols

I. Extraction and Purification of Endogenous Systemin for LC-MS/MS Analysis

This protocol describes a comprehensive workflow for the extraction and purification of **systemin** from tomato leaves, incorporating solid-phase extraction (SPE) for initial cleanup and immunoaffinity chromatography for specific enrichment.



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Caption: Workflow for **systemin** extraction and purification.

A. Materials and Reagents

- Extraction Buffer: 1% (v/v) Trifluoroacetic acid (TFA) in 15% (v/v) acetonitrile.
- SPE Columns: C18 solid-phase extraction cartridges.
- SPE Conditioning Solution: 100% Methanol.
- SPE Equilibration Solution: 0.1% (v/v) TFA in water.
- SPE Wash Solution: 0.1% (v/v) TFA in 5% (v/v) acetonitrile.
- SPE Elution Solution: 0.1% (v/v) TFA in 60% (v/v) acetonitrile.
- Immunoaffinity Column: Anti-**systemin** polyclonal antibodies covalently coupled to a solid support (e.g., CNBr-activated Sepharose).
- Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

B. Protocol for Extraction and SPE

- Harvest plant tissue (e.g., tomato leaves) and immediately freeze in liquid nitrogen to prevent degradation.
- Grind the frozen tissue to a fine powder using a mortar and pestle.
- Transfer approximately 1 g of the powdered tissue to a pre-chilled tube.
- Add 5 mL of cold extraction buffer to the tube.
- Homogenize the sample using a polytron homogenizer for 1-2 minutes on ice.
- Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
- Carefully collect the supernatant.

- Condition a C18 SPE cartridge by passing 5 mL of 100% methanol, followed by 10 mL of 0.1% TFA in water.
- Load the supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with 10 mL of SPE wash solution to remove polar impurities.
- Elute the peptide fraction with 5 mL of SPE elution solution.
- Dry the eluted fraction using a vacuum concentrator.

C. Protocol for Immunoaffinity Purification

- Reconstitute the dried peptide fraction from the SPE step in 1 mL of binding/wash buffer.
- Equilibrate the anti-**systemin** immunoaffinity column with 5 column volumes of binding/wash buffer.
- Load the reconstituted sample onto the immunoaffinity column and allow it to flow through by gravity.
- Wash the column with 10 column volumes of binding/wash buffer to remove non-specifically bound proteins.
- Elute the bound **systemin** with 3-5 column volumes of elution buffer, collecting 1 mL fractions into tubes containing 100 µL of neutralization buffer.
- Pool the fractions containing the purified **systemin**.
- Desalt the pooled fractions using a C18 ZipTip or equivalent and dry under vacuum.
- Reconstitute the final sample in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

II. Quantification of Systemin by LC-MS/MS

A. LC-MS/MS Parameters

- LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% (v/v) Formic acid in water.
- Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 40% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Monitor at least two specific precursor-to-product ion transitions for **systemin** and a stable isotope-labeled internal standard. The selection of optimal transitions should be determined empirically by infusing a **systemin** standard.

B. Quantification

- Prepare a standard curve of known concentrations of a synthetic **systemin** standard.
- Spike a known amount of a stable isotope-labeled **systemin** internal standard into all samples and standards.
- Analyze the samples and standards by LC-MS/MS using the optimized MRM method.
- Calculate the peak area ratio of the endogenous **systemin** to the internal standard.
- Determine the concentration of endogenous **systemin** in the samples by comparing their peak area ratios to the standard curve.

III. Quantification of Systemin by Indirect ELISA

This protocol provides a framework for the semi-quantitative or quantitative detection of **systemin** in plant extracts. Optimization of antibody and antigen concentrations is recommended for specific applications.

A. Materials and Reagents

- Coating Buffer: 0.1 M Sodium bicarbonate, pH 9.6.
- Wash Buffer: PBS containing 0.05% (v/v) Tween-20 (PBST).
- Blocking Buffer: 5% (w/v) non-fat dry milk in PBST.
- Primary Antibody: Anti-**systemin** polyclonal or monoclonal antibody.
- Secondary Antibody: HRP-conjugated anti-rabbit (or anti-mouse) IgG.
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
- Stop Solution: 2 M H₂SO₄.
- Plant Extract: Prepared as in section I.B, steps 1-7. The supernatant can be used directly or after SPE purification.

B. ELISA Protocol

- Dilute the synthetic **systemin** standard or plant extract in coating buffer. A starting concentration of 1-10 µg/mL for coating is recommended.
- Add 100 µL of the diluted antigen solution to each well of a 96-well microtiter plate.
- Incubate overnight at 4°C.
- Wash the plate three times with 200 µL of wash buffer per well.
- Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add 100 µL of the primary antibody, diluted in blocking buffer, to each well. The optimal dilution needs to be determined empirically (e.g., 1:1000 to 1:10,000).
- Incubate for 1-2 hours at room temperature.

- Wash the plate five times with wash buffer.
- Add 100 μ L of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. The optimal dilution is typically recommended by the manufacturer.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
- Add 100 μ L of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
- Stop the reaction by adding 50 μ L of stop solution to each well.
- Read the absorbance at 450 nm using a microplate reader.
- For quantitative analysis, generate a standard curve using known concentrations of synthetic **systemin** and determine the concentration in the plant extracts by interpolation.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the extraction and quantification of endogenous **systemin** from plant tissues. The choice between LC-MS/MS and ELISA will depend on the required sensitivity, specificity, and available instrumentation. LC-MS/MS offers higher specificity and sensitivity, making it the gold standard for absolute quantification. ELISA provides a higher-throughput and more cost-effective alternative, suitable for screening and relative quantification. Careful sample preparation and optimization of each step are crucial for obtaining accurate and reproducible results in the study of this important plant signaling molecule.

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